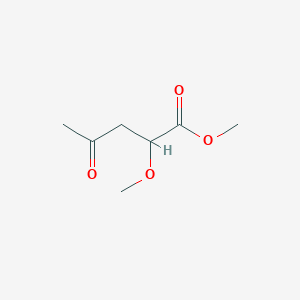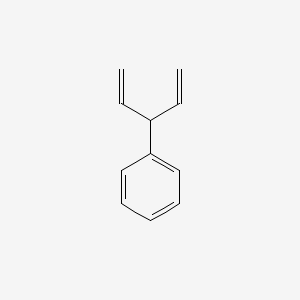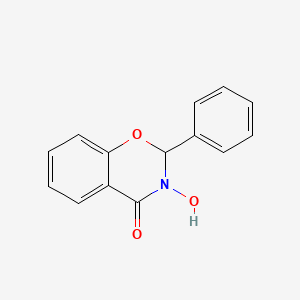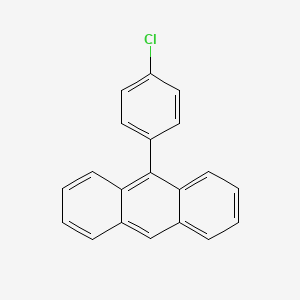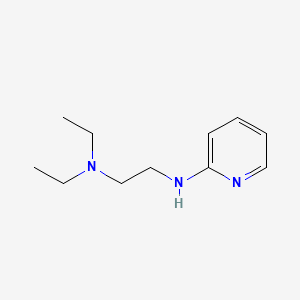
Pyridine, 2-(2-(diethylamino)ethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-(2-(diethylamino)ethylamino)- is a nitrogen-containing heterocyclic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and chemical industries due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(2-(diethylamino)ethylamino)- typically involves the reaction of pyridine with diethylamine and ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of Pyridine, 2-(2-(diethylamino)ethylamino)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as crystallization or large-scale chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-(2-(diethylamino)ethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of pyridine.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyridine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-(2-(diethylamino)ethylamino)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of Pyridine, 2-(2-(diethylamino)ethylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridine, 2-(2-(methylamino)ethylamino)-
- Pyridine, 2-(2-(phenylamino)ethylamino)-
- Pyridine, 2-(2-(hydroxyethylamino)ethylamino)-
Uniqueness
Pyridine, 2-(2-(diethylamino)ethylamino)- is unique due to its specific diethylamino group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
23826-73-5 |
|---|---|
Molekularformel |
C11H19N3 |
Molekulargewicht |
193.29 g/mol |
IUPAC-Name |
N',N'-diethyl-N-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C11H19N3/c1-3-14(4-2)10-9-13-11-7-5-6-8-12-11/h5-8H,3-4,9-10H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
UGCGHVROOIVOBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


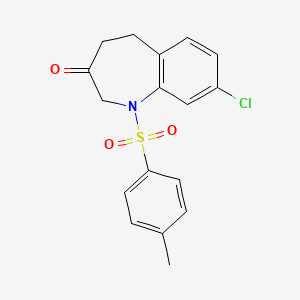
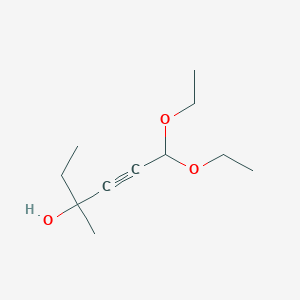


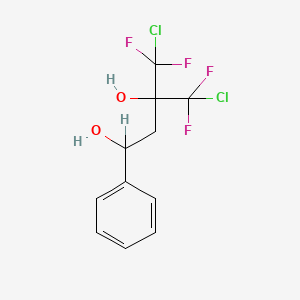
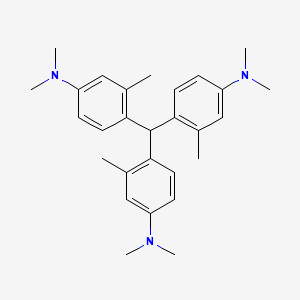
![1,3-Dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14696780.png)
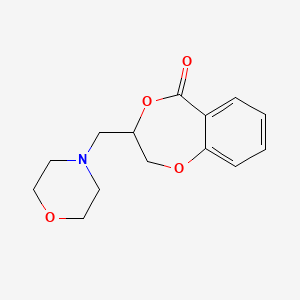
![N-(2'-Acetamido[1,1'-biphenyl]-2-yl)-N-acetylacetamide](/img/structure/B14696788.png)

